1-(Oxepan-4-yl)ethan-1-one

Description

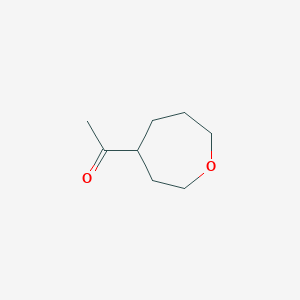

Structure

3D Structure

Properties

IUPAC Name |

1-(oxepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)8-3-2-5-10-6-4-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWYNPMZYZZPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxepan-4-yl)ethan-1-one (CAS 1509698-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Oxepan-4-yl)ethan-1-one (CAS 1509698-42-3), a heterocyclic ketone of increasing interest within medicinal chemistry and drug discovery. The oxepane ring, a seven-membered saturated ether, is a key structural motif that imparts unique physicochemical properties, including enhanced solubility and three-dimensionality, which are highly desirable in modern drug candidates. This document consolidates available data on the properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers exploring novel chemical space. While experimental data for this specific molecule is limited, this guide leverages information on analogous structures and foundational chemical principles to provide a robust framework for its study and utilization.

Introduction: The Significance of the Oxepane Moiety in Drug Discovery

The pursuit of novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is a central theme in contemporary drug discovery. Saturated heterocyclic rings are particularly valuable in this context, as they can enhance aqueous solubility, modulate lipophilicity, and provide defined three-dimensional vectors for interaction with biological targets. The oxepane ring, a seven-membered cyclic ether, has emerged as a scaffold of interest for these reasons. Its larger ring size compared to more common five- and six-membered heterocycles allows for greater conformational flexibility, potentially enabling better adaptation to binding pockets. The ether linkage can also serve as a hydrogen bond acceptor, further influencing molecular interactions. 1-(Oxepan-4-yl)ethan-1-one incorporates this promising scaffold, presenting a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 1-(Oxepan-4-yl)ethan-1-one is not extensively available in public literature. The following table summarizes key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 1509698-42-3 | ChemScene[1] |

| Molecular Formula | C₈H₁₄O₂ | ChemScene[1] |

| Molecular Weight | 142.20 g/mol | ChemScene[1] |

| IUPAC Name | 1-(Oxepan-4-yl)ethan-1-one | |

| SMILES | CC(=O)C1CCCOCC1 | |

| InChIKey | RXWYNPMZYZZPRY-UHFFFAOYSA-N | |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available | |

| LogP (predicted) | Not Available |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR) for 1-(Oxepan-4-yl)ethan-1-one has been found in the reviewed literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.10666 | 123.6 |

| [M+Na]⁺ | 165.08860 | 126.3 |

| [M-H]⁻ | 141.09210 | 128.0 |

Data obtained from computational predictions.

Synthesis and Characterization

A specific, validated synthesis protocol for 1-(Oxepan-4-yl)ethan-1-one is not currently published in peer-reviewed journals. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of ketones on cyclic ethers. A common approach would involve the oxidation of the corresponding secondary alcohol, 1-(oxepan-4-yl)ethan-1-ol.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 1-(Oxepan-4-yl)ethan-1-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Oxepan-4-yl)ethan-1-ol

-

To a solution of oxepan-4-one (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(oxepan-4-yl)ethan-1-ol.

Step 2: Synthesis of 1-(Oxepan-4-yl)ethan-1-one

-

To a solution of 1-(oxepan-4-yl)ethan-1-ol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Dilute the mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(Oxepan-4-yl)ethan-1-one.

Self-Validation: The progress of each step should be monitored by thin-layer chromatography (TLC). The structure of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

While no specific biological activity has been reported for 1-(Oxepan-4-yl)ethan-1-one, its structural components suggest several potential applications in medicinal chemistry.

As a Scaffold for Novel Therapeutics

The oxepane ring is a recognized "bioisostere" for other groups, meaning it can be used to replace parts of a molecule while retaining or improving biological activity. Its properties make it a valuable scaffold for building new drug candidates. The ketone functional group in 1-(Oxepan-4-yl)ethan-1-one provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening.

Modulation of Physicochemical Properties

The incorporation of the oxepane moiety can be a strategic approach to fine-tune the properties of a lead compound. The polar ether linkage can improve aqueous solubility, a common challenge in drug development. The non-planar, flexible nature of the seven-membered ring can disrupt crystallinity and improve absorption and distribution profiles.

Caption: Logic diagram for the use of the oxepane moiety to improve drug properties.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(Oxepan-4-yl)ethan-1-one. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity. General handling guidelines for ketones of this type would apply. For a structurally related compound, 1-(oxan-4-yl)ethan-1-ol, the following GHS hazard statements have been reported and should be considered as a preliminary guide:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

1-(Oxepan-4-yl)ethan-1-one is a promising, yet underexplored, building block for medicinal chemistry. Its key feature, the oxepane ring, offers a means to introduce favorable physicochemical properties into drug candidates. While a comprehensive experimental dataset for this compound is not yet available, this technical guide provides a foundational understanding of its likely properties, a plausible synthetic route, and its potential applications. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted and could lead to the discovery of novel therapeutics.

References

-

PubChem. 1-(Oxan-4-yl)ethan-1-ol. [Link]

Sources

1-(Oxepan-4-yl)ethan-1-one molecular weight and formula

This technical guide details the molecular profile, synthetic pathways, and medicinal chemistry applications of 1-(Oxepan-4-yl)ethan-1-one , a specialized heterocyclic building block.[1]

Executive Summary & Molecular Identity

1-(Oxepan-4-yl)ethan-1-one is a saturated, seven-membered oxygen heterocycle (oxepane) substituted at the 4-position with an acetyl group.[1] In modern medicinal chemistry, it serves as a critical "spacer" scaffold, offering a unique three-dimensional volume that differentiates it from the more common tetrahydrofuran (5-membered) and tetrahydropyran (6-membered) rings.[1] Its primary utility lies in fine-tuning the lipophilicity (LogP) and metabolic stability of lead compounds while exploring novel intellectual property (IP) space.

Molecular Data Table

| Parameter | Technical Specification |

| IUPAC Name | 1-(Oxepan-4-yl)ethan-1-one |

| Common Name | 4-Acetyloxepane |

| CAS Number | 1509698-42-3 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Exact Mass | 142.0994 Da |

| SMILES | CC(=O)C1CCCOCC1 |

| LogP (Calc) | ~1.39 |

| TPSA | 26.3 Ų |

| H-Bond Acceptors | 2 |

Strategic Rationale: The Oxepane Advantage

In drug design, ring size dictates the vector of substituents and the overall metabolic liability. The oxepane ring is a strategic alternative to the ubiquitous tetrahydropyran (THP).

-

Conformational Flexibility: Unlike the rigid chair conformation of THP, the oxepane ring adopts a twist-chair/twist-boat conformation.[1] This allows the C4-substituent to access binding pockets that are sterically restricted for 6-membered rings.[1]

-

Metabolic Stability: The 7-membered ether ring is generally resistant to rapid oxidative metabolism compared to carbocycles, although the alpha-carbons adjacent to the oxygen are potential sites for CYP450 oxidation.

-

IP Novelty: Oxepanes are significantly less represented in patent literature than oxetanes or THPs, providing a "white space" for freedom-to-operate (FTO) in scaffold hopping campaigns.[1]

Diagram 1: Scaffold Comparison & Logic

This diagram illustrates the structural progression and spatial volume expansion from Oxetane to Oxepane.

Caption: Comparative analysis of oxygen heterocycles showing the progression from rigid, high-strain rings (Oxetane) to flexible, volume-filling scaffolds (Oxepane).[2]

Synthetic Methodology

The synthesis of 1-(Oxepan-4-yl)ethan-1-one typically proceeds from Oxepan-4-carboxylic acid or Oxepan-4-one .[1] The method described below is the Weinreb Amide Route , favored in industrial settings for its reliability and prevention of over-addition (a common issue with direct Grignard additions to esters).

Protocol: Conversion of Carboxylic Acid to Methyl Ketone

Starting Material: Oxepan-4-carboxylic acid (CAS: 933747-23-0)[1][3]

Step 1: Weinreb Amide Formation[1]

-

Activation: Dissolve Oxepan-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

-

Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature (RT) for 12–16 hours under Nitrogen.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide intermediate.

Step 2: Grignard Addition[1]

-

Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

-

Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 eq).

-

Mechanism: The magnesium coordinates with the two oxygen atoms of the amide, forming a stable 5-membered chelate that prevents double addition.

-

Quench: After 2 hours, quench with sat. NH₄Cl.

-

Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 1-(Oxepan-4-yl)ethan-1-one .

Diagram 2: Synthetic Pathway Workflow

Visualizing the transformation from the acid precursor to the final ketone.

Caption: Two-step synthesis via Weinreb amide to ensure selective mono-addition of the methyl group.

Physicochemical & Analytical Profile

For researchers validating the synthesized compound, the following analytical signatures are expected.

-

Physical State: Colorless to pale yellow oil at room temperature.

-

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM); moderate solubility in water due to the ether oxygen and ketone polarity.

-

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

-

δ 2.15 ppm (s, 3H): Singlet corresponding to the methyl ketone (–C(O)CH ₃).

-

δ 3.50–3.80 ppm (m, 4H): Multiplets for the protons adjacent to the ether oxygen (–CH ₂–O–CH ₂–).

-

δ 2.55 ppm (m, 1H): Methine proton at the C4 position (–CH –C(O)Me).

-

Storage & Stability[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable to hydrolysis under neutral conditions. Avoid strong Lewis acids which may complex with the ether oxygen.

References

-

PubChem. (2025).[4] Compound Summary: 1-(Oxepan-4-yl)ethan-1-one.[1][4][5][6] National Library of Medicine. Retrieved from [Link]

- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for ether heterocycle properties).

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Reference for physicochemical comparison of oxygen rings).

Sources

- 1. 62643-19-0|Oxepan-4-one|BLD Pharm [bldpharm.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 1-(oxepan-4-yl)ethan-1-one (C8H14O2) [pubchemlite.lcsb.uni.lu]

The Oxepane Scaffold: A New Frontier in Drug Discovery Libraries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Six-Membered Ring

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount to the discovery of next-generation therapeutics. For decades, saturated six-membered rings, such as cyclohexane and piperidine, have been the workhorses of drug design. However, the drive to modulate physicochemical properties with greater finesse and to access unique three-dimensional arrangements has led researchers to look beyond these conventional scaffolds. The seven-membered oxepane ring has emerged as a compelling and underexplored motif, offering a unique combination of structural and electronic features that can be strategically leveraged in drug discovery programs.

This technical guide provides a comprehensive overview of the oxepane scaffold, from its synthesis and conformational intricacies to its application in medicinal chemistry. As a Senior Application Scientist, my goal is to not only present the current state of the art but also to provide the "why" behind the "how"—offering insights into the strategic thinking that guides the incorporation of this promising scaffold into drug discovery libraries.

The Strategic Value of the Oxepane Scaffold

The incorporation of an oxepane ring into a molecule is not merely an exercise in novelty; it is a deliberate strategy to impart specific, desirable properties. The synthetic construction of these seven-membered oxacycles presents challenges due to unfavorable entropic and enthalpic barriers, making their preparation a topic of significant interest for synthetic and medicinal chemists.[1] The oxepane motif is found in a variety of biologically active natural products, particularly those of marine origin, which exhibit a range of effects from potent cytotoxicity to therapeutic potential.[1][2] This natural precedent underscores the relevance of the oxepane scaffold in interacting with biological targets.

The primary motivations for employing an oxepane scaffold can be summarized as follows:

-

Enhanced Solubility and Reduced Lipophilicity: The introduction of the ether oxygen atom within the carbocyclic ring increases polarity and the capacity for hydrogen bonding, which can lead to improved aqueous solubility and a reduction in lipophilicity (LogP) compared to its carbocyclic analogue, cycloheptane. While direct comparative studies for oxepanes are emerging, extensive research on the related, smaller oxetane ring has demonstrated its ability to significantly enhance aqueous solubility.[3]

-

Vectorial Exploration of Chemical Space: The larger, more flexible seven-membered ring allows for a broader exploration of three-dimensional space compared to smaller, more rigid rings like tetrahydropyran or piperidine. The substitution vectors on an oxepane ring project into different regions of space, offering new opportunities to engage with biological targets.

-

Modulation of Physicochemical Properties: The oxepane ring can serve as a bioisosteric replacement for other common functionalities. For instance, it can replace a gem-dimethyl group to reduce lipophilicity while maintaining steric bulk, or act as a more metabolically stable and three-dimensional alternative to a flexible acyclic ether. The calculated dipole moment of oxepane is significant, contributing to its unique electronic profile.[4]

-

Metabolic Stability: The ether linkage within the oxepane ring is generally more stable to metabolic degradation than many other functional groups, potentially leading to improved pharmacokinetic profiles.

Conformational Landscape of the Oxepane Ring

A deep understanding of a scaffold's conformational preferences is critical for rational drug design. The seven-membered oxepane ring possesses a complex conformational landscape with multiple low-energy conformers. Unlike the well-defined chair conformation of cyclohexane, the oxepane ring is more flexible and can adopt several conformations, with the twist-chair conformation being identified as a stable arrangement in some substituted tetraoxepanes.[5]

The accessible conformations of an oxepane ring are sensitive to the substitution pattern. The interplay of steric and electronic effects of substituents will dictate the preferred three-dimensional arrangement of the molecule, which in turn governs its interaction with a biological target.

Due to this complexity, computational methods, such as Molecular Mechanics (e.g., MM2), have proven to be valuable tools for predicting the conformations of medium-sized rings with reasonable accuracy.[2] For any drug discovery program utilizing oxepane scaffolds, a thorough computational conformational analysis is a self-validating system to understand the spatial presentation of key pharmacophoric features.

Caption: Workflow for the conformational analysis of novel oxepane scaffolds.

Synthetic Strategies for Accessing the Oxepane Core

The synthesis of seven-membered rings is often challenging due to unfavorable entropic and enthalpic factors. However, a number of robust synthetic strategies have been developed to construct the oxepane scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key synthetic strategies include:

-

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the formation of medium-sized rings. This reaction typically involves the cyclization of a diene precursor using a ruthenium- or molybdenum-based catalyst.[6]

-

Ring-Expansion Reactions: These methods involve the expansion of a smaller, more readily available ring system, such as a cyclopropane or a tetrahydropyran, into the seven-membered oxepane. Ring-expansion of cyclopropanated glycals is a widely explored area for the synthesis of polyhydroxylated oxepanes.[6][7]

-

Intramolecular Cyclization: This broad category includes methods like the Williamson ether synthesis, where an alkoxide displaces a leaving group on the same molecule to form the cyclic ether.[8][9][10] Radical cyclizations and Lewis acid-mediated cyclizations of acyclic precursors are also effective.[1]

-

Nicholas–Ferrier Rearrangement: This rearrangement of pyranosidic cations can be used to form polyhydroxylated oxepanes from carbohydrate-derived starting materials.[6]

Caption: Major synthetic strategies for the construction of the oxepane ring.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Oxepane via Ring-Closing Metathesis (RCM)

This protocol is a representative example of an RCM reaction to form an oxepine, which can then be reduced to the corresponding oxepane.

Materials:

-

Diene precursor (e.g., an O-allyl, O-pentenyl ether)

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane (DCM)

-

Silica gel for chromatography

Procedure:

-

Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to a concentration of 0.01 M in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Add Grubbs' second-generation catalyst (0.05 equiv) to the solution under an argon atmosphere.

-

Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired oxepine.

-

The resulting oxepine can be hydrogenated using standard conditions (e.g., H₂, Pd/C in ethanol or methanol) to yield the saturated oxepane.

Protocol 2: Synthesis of a Functionalized Oxepane via Rh(I)-Catalyzed Cascade Reaction

This protocol describes a modern approach to substituted oxepanes from readily available cyclobutenol derivatives.[8]

Materials:

-

4-hydroxy-2-cyclobutenone derivative (1.0 equiv)

-

Acrylonitrile (or other Michael acceptor)

-

[Rh(OH)(cod)]₂ catalyst (0.10 equiv)

-

Anhydrous 1,4-dioxane

-

Anhydrous Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the 4-hydroxy-2-cyclobutenone derivative (0.10 mmol, 1.0 equiv) and [Rh(OH)(cod)]₂ (0.10 equiv).

-

Add anhydrous 1,4-dioxane (0.5 mL) and the Michael acceptor (e.g., acrylonitrile, 2.0 equiv).

-

Seal the vial and heat the reaction mixture to 80 °C.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Add anhydrous Na₂SO₄, filter the mixture, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the functionalized oxepane derivative.[8]

The Oxepane Scaffold in Drug Discovery: A Case Study

A compelling example of the successful application of the oxepane scaffold comes from a biology-oriented synthesis approach that led to the discovery of "Wntepanes," small-molecule activators of the Wnt signaling pathway.[11] A collection of oxepane-containing compounds was synthesized and screened for biological activity. This screening identified a unique class of oxepanes that activate the Wnt pathway by modulating the van-Gogh-like receptor proteins (Vangl).[11]

This case study highlights a key principle: the exploration of novel, three-dimensional scaffolds like the oxepane can uncover new biological activities and mechanisms of action that might be missed when relying solely on more traditional chemical matter.

Structure-Activity Relationship (SAR) Considerations

When incorporating an oxepane scaffold, a systematic SAR study is crucial to optimize the desired biological activity and physicochemical properties. Key aspects to consider in an SAR campaign include:

-

Position of Substitution: The biological activity can be highly sensitive to the placement of substituents on the oxepane ring. Each position offers a distinct vector in 3D space.

-

Stereochemistry: For chiral oxepanes, the absolute and relative stereochemistry of the substituents can have a profound impact on biological activity.

-

Nature of Substituents: The electronic and steric properties of the substituents will influence not only the binding affinity to the target but also properties like solubility and metabolic stability.

A well-designed SAR study will systematically explore these variables to build a comprehensive understanding of how the oxepane scaffold and its substituents contribute to the overall molecular properties.[12]

Caption: The oxepane ring as a bioisosteric replacement for the more common tetrahydropyran ring.

Future Perspectives

The oxepane scaffold represents a promising, yet still largely untapped, area of chemical space for drug discovery. As synthetic methodologies for its construction become more robust and accessible, we can expect to see its increased application in medicinal chemistry. Future research in this area will likely focus on:

-

The development of novel, stereoselective synthetic routes to access a wider diversity of substituted oxepanes.

-

A more in-depth computational and experimental investigation of the conformational preferences of various substituted oxepane systems.

-

The systematic exploration of oxepanes as bioisosteric replacements for other common heterocyclic and carbocyclic rings in known drug scaffolds.

-

The design and synthesis of novel oxepane-based libraries for screening against a wide range of biological targets.

By embracing the challenges and opportunities presented by the oxepane scaffold, the medicinal chemistry community can continue to push the boundaries of drug design and uncover the next generation of innovative medicines.

References

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. (2024-05-10). [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

-

Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. NIH. (2024-12-15). [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. (2016-09-15). [Link]

-

A Oxacyclic natural products based on the oxepane scaffold and the bioactive compound 1 (purple ring color). ResearchGate. [Link]

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. (2024-05-10). [Link]

-

Oxetane Synthesis via Alcohol C-H Functionalization. ACS Figshare. (2023-07-18). [Link]

-

Twist-chair conformation of the tetraoxepane ring remains unchanged in tetraoxaspirododecane diamines. PubMed. (2020-03-01). [Link]

-

Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. (2020-11-16). [Link]

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. ResearchGate. [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. NIH. (2022-04-15). [Link]

-

Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. ResearchGate. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. (2023-01-22). [Link]

-

Application of Bioisosteres in Drug Design. [Link]

-

The Oxepane Motif in Marine Drugs. PMC - PubMed Central. (2017-11-15). [Link]

-

Synthesis of Oxepane Ring Containing Monocyclic, Conformationally Restricted Bicyclic and Spirocyclic Nucleosides from d -Glucose: A Cycloaddition Approach. ResearchGate. (2025-08-06). [Link]

-

9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

-

Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. Case Studies in SAR Analyses - Drug Design Org [drugdesign.org]

- 12. rroij.com [rroij.com]

4-acetyl oxepane synthesis and availability

An In-Depth Technical Guide to the Prospective Synthesis and Availability of 4-Acetyl Oxepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxepane moiety is a privileged scaffold in medicinal chemistry, present in a range of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility and favorable physicochemical properties make it an attractive design element for novel therapeutics. This guide provides a comprehensive analysis of prospective synthetic strategies for 4-acetyl oxepane, a heretofore synthetically uncharacterised derivative. Given the absence of established protocols, this document serves as a forward-looking technical whitepaper, leveraging established, validated chemical transformations to propose viable and robust synthetic routes. We will delve into the mechanistic underpinnings of each proposed pathway, provide detailed, field-proven experimental protocols for analogous transformations, and discuss the commercial availability of requisite starting materials.

Introduction: The Rationale for 4-Acetyl Oxepane

Seven-membered heterocyclic rings, such as oxepane, present unique challenges in synthesis due to entropic and enthalpic barriers. However, their incorporation into molecular scaffolds can lead to significant improvements in biological activity and pharmacokinetic profiles. The acetyl group is a common functional handle in drug discovery, serving as a hydrogen bond acceptor and a key pharmacophoric element. The combination of these two motifs in 4-acetyl oxepane presents a novel building block for the exploration of new chemical space. This guide outlines three plausible synthetic approaches to this target molecule, designed to be both efficient and scalable.

Proposed Synthetic Strategies

Route 1: Acylation of an Oxepane Precursor

This approach is the most direct, leveraging the commercially available Oxepane-4-carboxylic acid. The key transformation is the conversion of the carboxylic acid to a methyl ketone. Two reliable methods are proposed.

The direct addition of an organolithium reagent to a carboxylic acid is a known method for ketone synthesis.[1][2] The reaction proceeds via a stable dianion intermediate, which prevents the over-addition that is commonly observed with Grignard reagents.[3]

Mechanism: The first equivalent of methyllithium acts as a base, deprotonating the carboxylic acid. The second equivalent then adds to the carbonyl carbon, forming a stable tetrahedral dianion. This intermediate remains intact until an acidic workup, which protonates the dianion to yield the hydrate of the desired ketone, which then equilibrates to the ketone.[4]

Experimental Protocol (Hypothetical)

-

Dissolution: To a solution of oxepane-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of methyllithium (2.2 eq, 1.6 M in diethyl ether) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-acetyl oxepane.

The Weinreb ketone synthesis is a highly reliable and widely used method that prevents over-addition by forming a stable N-methoxy-N-methyl amide (Weinreb amide) intermediate.[5][6]

Mechanism: The carboxylic acid is first converted to an acid chloride, which then reacts with N,O-dimethylhydroxylamine to form the Weinreb amide. This amide reacts with a Grignard reagent (e.g., methylmagnesium bromide) to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, at which point it yields the ketone.[7]

Experimental Protocol (Hypothetical, 2 steps)

Step 1: Synthesis of the Weinreb Amide

-

Acid Chloride Formation: To a solution of oxepane-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM. Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Workup: Stir the reaction at room temperature overnight. Quench with water, and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by chromatography or used directly.

Step 2: Ketone Formation

-

Grignard Reaction: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C. Add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

-

Reaction: Stir at 0 °C for 2 hours.

-

Quenching and Workup: Quench with 1 M HCl and stir until the solution clarifies. Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify by flash column chromatography to yield 4-acetyl oxepane.

Diagram: Route 1 - Acylation of Oxepane-4-Carboxylic Acid

Caption: Proposed synthetic routes from oxepane-4-carboxylic acid.

Route 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful method for the formation of cyclic alkenes, including seven-membered rings.[8][9] This route would involve the synthesis of a diene precursor containing an ether linkage, followed by cyclization.

Synthetic Plan:

-

Alkylation: Alkylation of a suitable alcohol with an allyl halide.

-

Second Alkylation: A second alkylation to introduce the second terminal alkene.

-

RCM: Cyclization using a Grubbs catalyst.

-

Reduction and Oxidation: Reduction of the resulting double bond and oxidation of the alcohol to the ketone.

Experimental Protocol (Hypothetical)

-

Synthesis of Diene Precursor: To a solution of but-3-en-1-ol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C. After cessation of hydrogen evolution, add 5-bromo-1-pentene (1.0 eq) and a catalytic amount of sodium iodide. Heat the mixture to reflux and stir overnight. After cooling, quench with water, extract with diethyl ether, and purify by chromatography to obtain the diene ether.

-

Hydroboration-Oxidation: To a solution of the diene ether (1.0 eq) in THF at 0 °C, add a solution of 9-BBN (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Cool to 0 °C and add a solution of sodium hydroxide (3 M) and hydrogen peroxide (30%). Stir for 2 hours, then extract with ethyl acetate. Purify the resulting alcohol by chromatography.

-

Oxidation: To a solution of the alcohol (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq).[10][11] Stir at room temperature for 2 hours. Quench with a saturated solution of sodium thiosulfate. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain the acyclic keto-alkene.

-

RCM: Dissolve the keto-alkene (1.0 eq) in degassed DCM (0.01 M). Add Grubbs' second-generation catalyst (5 mol%). Heat to reflux for 4 hours. Cool to room temperature and concentrate. Purify by chromatography to yield the cyclic enone.

-

Hydrogenation: Dissolve the enone in ethanol and add Pd/C (10 mol%). Stir under an atmosphere of hydrogen overnight. Filter through Celite and concentrate to yield 4-acetyl oxepane.

Diagram: Route 2 - Ring-Closing Metathesis

Caption: Proposed Ring-Closing Metathesis (RCM) synthetic pathway.

Route 3: Intramolecular Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12][13] An intramolecular version can be used to form cyclic ethers, although the formation of seven-membered rings can be kinetically challenging.[14]

Synthetic Plan:

-

Malonic Ester Synthesis: Alkylation of diethyl malonate with an epoxide, followed by a second alkylation with an allyl halide.

-

Hydrolysis and Decarboxylation: To form a keto-alcohol.

-

Reduction: To form a diol.

-

Selective Protection/Activation: To differentiate the two hydroxyl groups and install a leaving group.

-

Cyclization: Intramolecular Williamson ether synthesis.

-

Oxidation: To form the final ketone.

Experimental Protocol (Hypothetical)

-

First Alkylation: To a solution of diethyl malonate (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.0 eq). Stir for 30 minutes, then add allyl bromide (1.0 eq). Heat to reflux for 4 hours.

-

Second Alkylation: Cool the reaction mixture, add another equivalent of sodium ethoxide, followed by 3-bromo-1-propanol protected as a THP ether. Heat to reflux overnight.

-

Hydrolysis and Decarboxylation: Add aqueous NaOH and heat to reflux to hydrolyze the esters and the THP ether. Acidify with HCl and heat to effect decarboxylation, yielding a keto-diol.

-

Reduction: Reduce the ketone with sodium borohydride (NaBH₄) in methanol to give a triol.

-

Selective Protection: Selectively protect the primary alcohols as silyl ethers.

-

Activation: Convert the secondary alcohol to a good leaving group, such as a tosylate, by reacting with tosyl chloride in pyridine.

-

Deprotection and Cyclization: Remove the silyl ethers with TBAF. Add a strong base, such as NaH, to deprotonate the primary alcohol and induce intramolecular cyclization to the oxepane ring.

-

Oxidation: Oxidize the remaining secondary alcohol to the ketone using an appropriate oxidizing agent like pyridinium dichromate (PDC).[15][16]

Diagram: Route 3 - Intramolecular Williamson Ether Synthesis

Caption: Proposed Intramolecular Williamson Ether Synthesis pathway.

Commercial Availability

A key consideration for any synthetic campaign is the accessibility of starting materials. Our investigation into the commercial availability of 4-acetyl oxepane and the key precursors for our proposed routes is summarized below.

| Compound | Plausible Availability | Representative Suppliers |

| 4-Acetyl Oxepane | Not commercially available | N/A |

| Oxepane-4-carboxylic acid | Commercially available | Biosynth[17], BLD Pharm[18] |

| Diethyl Malonate | Readily available | Thermo Scientific[19], Simson Pharma, Multichem[20] |

| But-3-en-1-ol | Readily available | Major chemical suppliers |

| 5-bromo-1-pentene | Readily available | Major chemical suppliers |

Conclusion

While there are no established methods for the synthesis of 4-acetyl oxepane in the scientific literature, this guide has outlined three robust and plausible synthetic strategies based on well-precedented chemical reactions. The most direct approach, leveraging the commercially available oxepane-4-carboxylic acid, is likely the most efficient for initial small-scale synthesis. The Ring-Closing Metathesis and Williamson Ether Synthesis routes offer greater flexibility for analogue synthesis, albeit with a higher step count. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and drug development professionals seeking to explore this and related chemical scaffolds.

References

-

Chemistry Steps. Carboxylic Acids to Ketones. Available from: [Link].

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Available from: [Link].

-

National Institutes of Health. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Available from: [Link].

-

Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. Available from: [Link].

- Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Available from: [Link].

-

Wego Chemical Group. Diethyl Malonate | Supplier & Distributor | CAS 105-53-3. Available from: [Link].

-

Organic Chemistry Portal. Pyridinium Dichromate (PDC). Available from: [Link].

-

AK Lectures. Organolithium Reactions with Carboxylic Acids. Available from: [Link].

-

ACS Publications. Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. Available from: [Link].

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].

-

Wikipedia. Weinreb ketone synthesis. Available from: [Link].

-

ACS Publications. Direct Conversion of Carboxylic Acids to Alkyl Ketones. Available from: [Link].

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link].

-

YouTube. Weinreb ketone synthesis. Available from: [Link].

-

Wikipedia. Dess–Martin oxidation. Available from: [Link].

-

Quora. How can you convert a carboxylic acid to a ketone?. Available from: [Link].

-

YouTube. Organolithium Reactions with Carboxylic Acids. Available from: [Link].

-

Thieme Chemistry. Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products. Available from: [Link].

-

Lumen Learning. Williamson ether synthesis. Available from: [Link].

-

Chemistry LibreTexts. Oxidation of Alcohols. Available from: [Link].

-

Chemistry Stack Exchange. Corey-Schmidt oxidation of primary alcohols. Available from: [Link].

-

Lumen Learning. 9.5. Williamson ether synthesis. Available from: [Link].

-

ResearchGate. One-pot conversion of a representative series of carboxylic acids to the corresponding methyl ketones. Available from: [Link].

-

Multichem. Diethyl malonate Dealer and Distributor. Available from: [Link].

-

Chemistry Steps. PCC Oxidation Mechanism. Available from: [Link].

-

CP Lab Safety. Diethyl Malonate, 25mL, Each. Available from: [Link].

-

YouTube. Williamson Ether Synthesis. Available from: [Link].

- Google Patents. WO2002092547A1 - Method for producing ketones from carboxylic acid anhydrides.

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link].

-

Chemistry LibreTexts. 17.7: Oxidation of Alcohols. Available from: [Link].

-

Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Available from: [Link].

-

Wikipedia. Ring-closing metathesis. Available from: [Link].

-

NPTEL. Module 1 : Oxidation Reactions. Available from: [Link].

-

Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents. Available from: [Link].

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. Available from: [Link].

-

Royal Society of Chemistry. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Available from: [Link].

-

ACS Publications. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available from: [Link].

-

Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available from: [Link].

-

Univar Solutions. Carboxylic Acids. Available from: [Link].

-

Dana Bioscience. Oxepane-4-carboxylic acid 5g. Available from: [Link].

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. aklectures.com [aklectures.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 17. biosynth.com [biosynth.com]

- 18. 933747-23-0|Oxepane-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 19. 114450100 [thermofisher.com]

- 20. Diethyl malonate Dealer and Distributor | Diethyl malonate Supplier | Diethyl malonate Stockist | Diethyl malonate Importers [multichemindia.com]

Oxepane vs oxane ketone physicochemical properties comparison

An In-depth Technical Guide to the Physicochemical Properties of Oxepane and Oxane Ketones

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive comparative analysis of the physicochemical properties of oxepan-2-one (ε-caprolactone) and oxan-2-one (δ-valerolactone). As crucial monomers for the synthesis of biodegradable aliphatic polyesters, understanding their distinct characteristics is paramount for researchers, scientists, and professionals in drug development and materials science. This document delves into the structural nuances, thermodynamic considerations for polymerization, and key property differences that dictate their reactivity and application suitability. Detailed experimental methodologies for synthesis and characterization are provided to bridge theoretical knowledge with practical application.

Introduction: The Significance of Cyclic Esters

Oxepan-2-one, commonly known as ε-caprolactone (ECL), and oxan-2-one, or δ-valerolactone (DVL), are seven- and six-membered cyclic esters (lactones), respectively. Their primary significance lies in their role as monomers for the production of biodegradable and biocompatible polyesters through ring-opening polymerization (ROP).[1] The resulting polymers, poly(ε-caprolactone) (PCL) and poly(δ-valerolactone) (PVL), have garnered immense interest in the biomedical field for applications ranging from drug delivery systems and tissue engineering scaffolds to absorbable sutures.[1][2] PCL, in particular, is approved by the U.S. Food and Drug Administration (FDA) for specific applications within the human body, a testament to its excellent safety profile.[1]

The subtle difference in their ring structure—a single methylene group—imparts significant variations in their physicochemical properties, fundamentally influencing their polymerizability and the characteristics of the final polymeric materials. This guide will elucidate these differences from a molecular perspective.

Molecular Structure and Ring Strain

The foundational difference between oxepan-2-one and oxan-2-one is the size of the heterocyclic ring. ECL possesses a seven-membered ring, while DVL has a six-membered ring. This structural variation is the primary determinant of their differing properties.

Caption: Chemical structures of Oxan-2-one and Oxepan-2-one.

A critical concept in cyclic chemistry is ring strain , which arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain.

-

Oxan-2-one (6-membered ring): Similar to cyclohexane, six-membered rings can adopt a stable chair conformation where bond angles are close to the ideal tetrahedral 109.5° and torsional strain is minimized. Consequently, oxan-2-one is a relatively strain-free molecule.[3]

-

Oxepan-2-one (7-membered ring): Seven-membered rings are more flexible but cannot achieve a conformation that completely eliminates all strain. They possess a moderate level of ring strain due to less-than-ideal bond angles and some torsional strain.[4][5] This inherent strain is a key thermodynamic driver for reactivity.

Comparative Physicochemical Properties

The structural differences directly translate into distinct macroscopic properties. The following table summarizes key quantitative data for comparison.

| Property | Oxan-2-one (δ-Valerolactone) | Oxepan-2-one (ε-Caprolactone) | Causality of Difference |

| Molecular Formula | C₅H₈O₂[6] | C₆H₁₀O₂[1] | Additional -CH₂- group in the ring. |

| Molecular Weight | 100.12 g/mol [1][6] | 114.14 g/mol [1][7] | Higher mass due to the extra methylene unit. |

| Appearance | Clear colorless to pale yellow liquid[6] | Colorless liquid | Both are simple lactones at room temperature. |

| Melting Point | -13 °C (approx.) | -1.5 °C (271.83 K)[7] | Larger molecule with stronger intermolecular van der Waals forces. |

| Boiling Point | 220-222 °C | 98 °C at 10 mmHg (approx. 230 °C at atm. pressure) | Increased molecular weight leads to stronger dispersion forces. |

| Specific Gravity | 1.101 - 1.107 @ 25 °C[8] | 1.071 g/cm³ | Ring packing and molecular conformation differences. |

| Water Solubility | Miscible[6] | 55.9 g/L | The additional hydrophobic methylene group in ECL reduces its miscibility compared to DVL. |

| Topological Polar Surface Area | 26.3 Ų[6] | 26.3 Ų | The polar ester group is identical in both. |

| Ring Strain | Low | Moderate | 6-membered rings are stable, while 7-membered rings have inherent strain.[4] |

Reactivity and Thermodynamics of Polymerization

The most significant chemical difference between these lactones is their propensity for Ring-Opening Polymerization (ROP). The polymerizability of a cyclic monomer is governed by the Gibbs free energy of polymerization (ΔGₚ).

ΔGₚ = ΔHₚ - TΔSₚ

For polymerization to be spontaneous, ΔGₚ must be negative.

-

Enthalpy (ΔHₚ): The polymerization of cyclic monomers is primarily driven by the release of ring strain. For oxepan-2-one, the opening of the moderately strained seven-membered ring results in a significant negative enthalpy change (exothermic reaction), which strongly favors polymerization.[1] In contrast, the low ring strain of oxan-2-one provides a much smaller enthalpic driving force.

-

Entropy (ΔSₚ): The conversion of randomly oriented small monomer molecules into a more ordered long polymer chain leads to a decrease in entropy (negative ΔSₚ).[1] This term is unfavorable for polymerization.

This trade-off between enthalpy and entropy gives rise to a ceiling temperature (Tₑ) , above which the monomer is more stable and polymerization is not favored.[1] Because of its large negative ΔHₚ, oxepan-2-one has a high ceiling temperature and is readily polymerized.

Caption: Ring-Opening Polymerization (ROP) of ECL and DVL.

Experimental Methodologies

Protocol: Synthesis via Baeyer-Villiger Oxidation

This is the predominant industrial method for producing lactones from cyclic ketones. It involves the insertion of an oxygen atom adjacent to the carbonyl group using a peroxyacid.[1]

Caption: Workflow for Lactone Synthesis via Baeyer-Villiger Oxidation.

Step-by-Step Methodology:

-

Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve the starting cyclic ketone (e.g., cyclohexanone) in an appropriate solvent (e.g., chloroform or ethyl acetate).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of the peroxyacid (e.g., peracetic acid or m-CPBA) in the same solvent via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by TLC or GC.

-

Quenching: Once the reaction is complete, cool the mixture again and slowly add a quenching agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃), to destroy any excess peroxyacid.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude lactone by vacuum distillation to obtain the final product.

Protocol: Characterization by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is an essential tool for confirming the structure of the monomers and their resulting polymers.

-

Oxan-2-one (δ-Valerolactone): The ¹H NMR spectrum will show characteristic signals for the protons on the six-membered ring. The protons alpha to the ester oxygen (-CH₂-O-) typically appear furthest downfield (around 4.2 ppm), while the protons alpha to the carbonyl group (-C(=O)-CH₂-) appear around 2.5 ppm.[9]

-

Oxepan-2-one (ε-Caprolactone): The spectrum is similar but reflects the seven-membered ring structure. The protons alpha to the ester oxygen are found around 4.2 ppm, and those alpha to the carbonyl are around 2.6 ppm. The additional methylene group introduces more complex multiplets in the aliphatic region (1.5-1.9 ppm).

Protocol: Ring-Opening Polymerization (Bulk)

-

Preparation: Add the desired amount of monomer (ε-caprolactone or δ-valerolactone) to a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initiator/Catalyst Addition: Add the initiator (e.g., benzyl alcohol, ~1 mol% relative to monomer) and the catalyst (e.g., stannous octoate, Sn(Oct)₂, ~0.1 mol%) to the flask via syringe.

-

Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for polymerization (e.g., 110-140 °C).

-

Monitoring: Allow the reaction to proceed for a specified time (e.g., 4-24 hours). The viscosity of the mixture will increase significantly as the polymer forms.

-

Termination & Purification: Cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated into a non-solvent (e.g., cold methanol or hexane) to remove unreacted monomer and catalyst residues.

-

Drying: Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.

Applications of Derived Polymers: PCL vs. PVL

The properties of the monomers directly influence the characteristics and applications of their polymers.

-

Poly(ε-caprolactone) (PCL): Derived from ECL, PCL is a semi-crystalline, hydrophobic polymer with a low melting point (~60 °C) and a very slow degradation rate (2-4 years in vivo).[1][10] Its excellent biocompatibility and processability make it a leading material for long-term applications, including:

-

Poly(δ-valerolactone) (PVL): Derived from DVL, PVL is also a biodegradable aliphatic polyester. It exhibits good miscibility with other polymers, making it an attractive candidate for creating blends and copolymers to tailor properties like degradation rate and mechanical strength.[12][13] Its applications are still being explored but show promise in areas like:

Conclusion

While oxepan-2-one and oxan-2-one are structurally similar lactones, the presence of an additional methylene group in the seven-membered ring of oxepan-2-one is the origin of profound differences in their physicochemical properties. The moderate ring strain in oxepan-2-one provides a powerful thermodynamic driving force for its ring-opening polymerization, a property less pronounced in the relatively strain-free oxan-2-one. This fundamental reactivity difference, coupled with variations in polarity and intermolecular forces, dictates the properties of their respective polymers, PCL and PVL. Consequently, PCL has been established as a robust, slowly-degrading biomaterial for long-term implants, while PVL offers opportunities as a versatile component for creating tailored biodegradable polymer blends. A thorough understanding of these core principles is essential for the rational design and development of next-generation materials for biomedical and environmental applications.

References

- The Good Scents Company. (n.d.). delta-valerolactone pentanoic acid, 5-hydroxy-, d-lactone.

- ChemicalBook. (2023, November 10). Delta-valerolactone: properties and applications.

- Benchchem. (n.d.). Oxan-2-one;oxepan-2-one | 29612-36-0.

- Chemistry Stack Exchange. (2018, March 18). Comparing acidic strength in oxan-2-one and oxan-4-one.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products.

- Guidechem. (n.d.). oxan-2-one 26354-94-9 wiki.

- Wikipedia. (n.d.). Oxepane.

- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

- RSC Publishing. (2024, May 10). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products.

- MDPI. (n.d.). Polycaprolactone Composites/Blends and Their Applications Especially in Water Treatment.

- PubChem - NIH. (n.d.). 2-Oxepanethione | C6H10OS | CID 10261116.

- ChemicalBook. (n.d.). delta-Valerolactone(542-28-9) 1H NMR spectrum.

- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

- PMC. (2021, December 23). Lactide-Valerolactone Copolymers for Packaging Applications.

- PubChem. (n.d.). Oxan-2-one;oxolan-2-one | C9H14O4 | CID 67894144.

- ResearchGate. (n.d.). Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products.

- PubChem. (n.d.). Oxan-2-one;oxetan-2-one | C8H12O4 | CID 19963534.

- Cheméo. (n.d.). Chemical Properties of 2-Oxepanone (CAS 502-44-3).

- PubChem. (n.d.). Delta-Valerolactone | C5H8O2 | CID 10953.

- ResearchGate. (n.d.). 7 Biomedical applications of polycaprolactone.

- Acta Physica Polonica A. (2005, April 28). Spectroscopic Studies of Poly(ε-Caprolactone)/Sodium Montmorillonite Nanocomposites. Retrieved from Institute of Physics, Polish Academy of Sciences.

- DTIC. (2003, July 1). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution.

- Preprints.org. (2024, February 26). Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems.

- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.

- ChemicalBook. (n.d.). ε-Caprolactone(502-44-3) 13C NMR spectrum.

- ResearchGate. (2025, August 6). Poly(δ-valerolactone-co-allyl-δ-valerolactone) Cross-linked Microparticles: Formulation, Characterization and Biocompatibility | Request PDF.

- Lifescience Global. (2025, September 24). Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects.

- PMC. (2021, August 17). The Application of Polycaprolactone in Three-Dimensional Printing Scaffolds for Bone Tissue Engineering.

Sources

- 1. Oxan-2-one;oxepan-2-one | 29612-36-0 | Benchchem [benchchem.com]

- 2. The Application of Polycaprolactone in Three-Dimensional Printing Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. 2-Oxepanone (CAS 502-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. delta-valerolactone, 542-28-9 [thegoodscentscompany.com]

- 9. delta-Valerolactone(542-28-9) 1H NMR spectrum [chemicalbook.com]

- 10. lifescienceglobal.com [lifescienceglobal.com]

- 11. researchgate.net [researchgate.net]

- 12. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]

- 13. Lactide-Valerolactone Copolymers for Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delta-valerolactone: properties and applications_Chemicalbook [chemicalbook.com]

Commercial Sourcing & Technical Validation of 1-(Oxepan-4-yl)ethan-1-one

This guide outlines a strategic framework for procuring, synthesizing, and validating 1-(Oxepan-4-yl)ethan-1-one (CAS: 1509698-42-3). It addresses the specific challenges of sourcing medium-ring heterocycles, which are increasingly valued in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability without adding excessive molecular weight.

A Technical Guide for Drug Discovery Professionals

Executive Summary: The "Oxepane Renaissance"

In modern drug discovery, the oxepane ring (7-membered cyclic ether) has emerged as a critical bioisostere for the more common tetrahydropyran (THP) and cyclohexane rings. Incorporating an oxepane scaffold often improves aqueous solubility and alters the metabolic soft spots of a lead compound.

However, the supply chain for functionalized oxepanes like 1-(Oxepan-4-yl)ethan-1-one is immature. Unlike commodity building blocks, this compound is frequently listed as "In Stock" by aggregators but is effectively "Make-to-Order" (MTO) upon inquiry. This guide provides a robust strategy to navigate this supply gap, ensuring you secure high-quality material for SAR (Structure-Activity Relationship) campaigns.

Technical Profile & Critical Quality Attributes (CQAs)

Before sourcing, you must define the specification. The 4-position substitution on the oxepane ring introduces a chiral center , a detail often omitted in vendor catalogs.

| Property | Specification | Field Insight |

| IUPAC Name | 1-(Oxepan-4-yl)ethan-1-one | Also known as 4-Acetyloxepane. |

| CAS Number | 1509698-42-3 | Verify against CAS 1519873-29-0 (Amine derivative) to avoid mix-ups. |

| Formula | C₈H₁₄O₂ | MW: 142.20 g/mol |

| Chirality | Racemic (Standard) | Critical: The C4 carbon is chiral. Commercial stocks are invariably racemic unless specified as (R) or (S). |

| Physical State | Colorless Oil / Low-melting solid | Volatile; handle with care during rotary evaporation. |

| Solubility | DMSO, MeOH, DCM | Highly soluble in organic solvents; moderate water solubility. |

Sourcing Landscape & Procurement Strategy

The market for this compound is bifurcated into Primary Manufacturers (who perform the chemistry) and Aggregators (who list catalogs).

Tiered Supplier Categorization

-

Tier 1: Validated Chemical Vendors (High Probability of Stock/Rapid Synthesis)

-

ChemScene: Often holds inventory of niche heterocycles.

-

BLD Pharm: Strong track record with oxepane/azepane derivatives.

-

WuXi AppTec / Enamine: Best for "Make-to-Order" if not in stock (Lead time: 4-6 weeks).

-

-

Tier 2: Aggregators (Search Engines)

-

eMolecules / PubChem: Use these only to identify potential Tier 1 sources. Do not rely on their "In Stock" flags without confirmation.

-

The "Ghost Inventory" Risk

A common pitfall is the "Ghost Inventory" phenomenon where vendors list the compound to capture SEO, but synthesize it only after receiving an order.

-

Protocol: Always request a Certificate of Analysis (CoA) before placing a PO. If they cannot provide a specific batch CoA (not a generic one), they do not have the material.

Procurement Decision Tree

Use this logic flow to determine your sourcing path.

Figure 1: Strategic decision matrix for sourcing rare building blocks. Blue indicates start, Green indicates success, Red indicates internal action required.

Synthetic Contingency (The "Make" Option)

If commercial lead times exceed 6 weeks, internal synthesis is the most reliable path. The following route is chemically sound, utilizing the commercially available Oxepan-4-one (CAS 50542-38-7) as a starting material.

Retrosynthetic Analysis

Direct acetylation of the oxepane ring is non-selective. The most robust route involves a Wittig homologation followed by hydrolysis and oxidation.

Step-by-Step Protocol

Step 1: Homologation to the Aldehyde

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride, KOtBu (Potassium tert-butoxide), THF.

-

Precursor: Oxepan-4-one (CAS 50542-38-7).

-

Procedure:

-

Suspend the phosphonium salt in dry THF at 0°C.

-

Add KOtBu slowly to generate the ylide (solution turns deep red/orange).

-

Add Oxepan-4-one dropwise. Stir at RT for 2 hours.

-

Workup: Quench with water, extract with Et2O.

-

Hydrolysis: Treat the crude enol ether with 1N HCl/THF to yield Oxepane-4-carbaldehyde .

-

Step 2: Grignard Addition

-

Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), dry THF.

-

Procedure:

-

Cool the aldehyde solution (in THF) to -78°C.

-

Add MeMgBr dropwise (1.2 equiv).

-

Warm to 0°C and quench with sat. NH4Cl.

-

Product: 1-(Oxepan-4-yl)ethan-1-ol (Secondary alcohol).

-

Step 3: Oxidation to the Ketone

-

Reagents: Dess-Martin Periodinane (DMP) or Swern conditions (DMSO/Oxalyl Chloride).

-

Procedure:

-

Dissolve the alcohol in DCM.

-

Add DMP (1.1 equiv) at 0°C. Stir for 1-2 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: Expect ~40-50% overall yield over 3 steps.

-

Figure 2: Recommended synthetic pathway from commercially available oxepan-4-one.

Quality Control & Validation Protocol

Trust is good; data is better. Because this molecule contains a chiral center and is often synthesized via ring-expansion methods (which can leave regioisomeric impurities), a standard LC-MS is insufficient.

The "Self-Validating" QC Workflow

-

Identity (H-NMR in CDCl₃):

-

Look for the diagnostic acetyl methyl singlet around δ 2.15 ppm.

-

Verify the integration of the oxepane ring protons (should sum to 11H).

-

Red Flag: If you see a doublet around δ 1.1-1.3 ppm, you have the alcohol (incomplete oxidation).

-

-

Purity (GC-FID):

-

This molecule is low molecular weight and volatile. GC-FID provides a more accurate purity assessment than LC-MS (where it may not ionize well or co-elute with solvents).

-

-

Stereochemistry (Chiral SFC/HPLC):

-

Crucial Step: Commercial material is likely racemic .

-

Method: Chiralpak AD-H or OD-H column.

-

Mobile Phase: CO₂ / Methanol (SFC) or Hexane / IPA (HPLC).

-

If you require a single enantiomer, you must perform Chiral Prep-HPLC resolution on the racemic material.

-

Figure 3: Quality Control workflow ensuring chemical and stereochemical integrity.

References

-

ChemScene Product Catalog . 1-(Oxepan-4-yl)ethan-1-one (CAS 1509698-42-3). Retrieved from

-

PubChem Compound Summary . 1-(Oxepan-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. (Context on medium-ring ether bioisosteres).

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8984-8987. (Foundational text on ether ring properties).

-

BLD Pharm Product List . 1-(Oxepan-4-yl)ethan-1-amine (CAS 1519873-29-0). (Reference for available oxepane derivatives). Retrieved from

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 1-(Oxepan-4-yl)ethan-1-one

Introduction: The Strategic Importance of N-Substituted 1-(Oxepan-4-yl)ethan-1-amines

The synthesis of N-substituted 1-(oxepan-4-yl)ethan-1-amines is a critical endeavor in modern medicinal chemistry and drug development. The oxepane motif is a privileged scaffold found in a variety of biologically active molecules, and the introduction of diverse amine functionalities via reductive amination allows for the systematic exploration of the chemical space to optimize pharmacokinetic and pharmacodynamic properties. Reductive amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a reliable strategy to convert ketones, such as 1-(Oxepan-4-yl)ethan-1-one, into a diverse array of primary, secondary, and tertiary amines.[1][2] This one-pot or two-step procedure, involving the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate that is subsequently reduced, is paramount in the synthesis of pharmaceuticals.[1][2]

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of 1-(Oxepan-4-yl)ethan-1-one, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, compare various experimental protocols, and offer practical guidance to ensure successful and reproducible outcomes.

Mechanistic Overview: The Chemistry of Imine Formation and Reduction

Reductive amination proceeds through a two-step sequence: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[3][4]

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the ketone, 1-(Oxepan-4-yl)ethan-1-one. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is particularly susceptible to reduction.[5][6]

-

Reduction: A reducing agent, typically a hydride source, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[5][6] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine/iminium ion in the presence of the starting ketone.[7]

Caption: General mechanism of reductive amination.

Choosing the Right Protocol: A Comparative Analysis

The selection of an appropriate protocol for the reductive amination of 1-(Oxepan-4-yl)ethan-1-one depends on several factors, including the nature of the amine, the desired scale of the reaction, and the functional groups present in the reactants. Below is a comparison of common methods.

| Method | Reducing Agent | Advantages | Disadvantages | Best Suited For |

| Protocol 1 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines over ketones, broad substrate scope, tolerant of many functional groups.[1][8][9] | Water-sensitive, not ideal for protic solvents like methanol.[10] | A wide range of primary and secondary amines, including those that are weakly basic.[8] |

| Protocol 2 | Sodium Cyanoborohydride (NaBH₃CN) | Effective in protic solvents, pH-dependent selectivity allows for one-pot reactions.[11] | Highly toxic (releases cyanide), can be sluggish with some ketones.[11] | Reactions where protic solvents are necessary and toxicity can be safely managed. |

| Protocol 3 | Catalytic Hydrogenation | Economical for large-scale synthesis, environmentally friendly.[8] | May require elevated pressure and temperature, catalyst can be sensitive to poisoning, may reduce other functional groups.[8] | Large-scale production where the substrate is stable to hydrogenation conditions. |

| Protocol 4 | Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone, requiring a two-step procedure for optimal results.[5][7] | Stepwise procedures where the imine is pre-formed and isolated.[12] |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) - Recommended Method

This protocol is highly recommended for the reductive amination of 1-(Oxepan-4-yl)ethan-1-one due to its mildness, high selectivity, and broad applicability.[8][9]

Materials:

-

1-(Oxepan-4-yl)ethan-1-one

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator